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Compound of Interest

Compound Name: Ombrabulin Hydrochloride

Cat. No.: B8069311 Get Quote

Technical Support Center: Ombrabulin
Hydrochloride Clinical Trials
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the dose-limiting toxicities (DLTs) of

Ombrabulin Hydrochloride observed in clinical trials.

Frequently Asked Questions (FAQs)
Q1: What are the most common dose-limiting toxicities observed with single-agent

Ombrabulin Hydrochloride?

In a Phase I dose-escalation study, the most common DLTs for single-agent ombrabulin

administered every three weeks included Grade 3 abdominal pain at a dose of 50 mg/m² and a

combination of Grade 3 tumor pain and Grade 3 hypertension at 60 mg/m².[1] Another Phase I

study in Japanese patients identified Grade 3 lymphopenia, Grade 2 hypertension, and Grade

3 diarrhea as DLTs at the 50 mg/m² dose level.[2][3]

Q2: What is the recommended Phase II dose (RP2D) for single-agent Ombrabulin?

Based on the dose-escalation studies, the recommended Phase II dose for single-agent

ombrabulin is 50 mg/m² administered as a 30-minute intravenous infusion every 3 weeks.[1][2]

[3]
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Q3: What are the common non-dose-limiting adverse events associated with Ombrabulin?

Common toxicities that are not typically dose-limiting include headache, asthenia, nausea,

diarrhea, transient hypertension, anemia, and lymphopenia.[1] Cardiovascular events such as

hypertension, tachycardia, bradycardia, and atrial fibrillation have also been noted with

vascular disrupting agents like ombrabulin.[2]

Q4: What DLTs have been observed when Ombrabulin is combined with other chemotherapy

agents?

When combined with docetaxel, DLTs included Grade 3 fatigue, Grade 3 neutropenic infection,

Grade 3 headache, Grade 4 febrile neutropenia, and Grade 3 thrombosis at various ombrabulin

and docetaxel dose levels.[4][5] In combination with cisplatin and docetaxel, a Phase I study in

Japanese patients was halted at the initial dose level due to hematological and non-

hematological DLTs.[6] When combined with a taxane/platinum doublet, toxicities included

Grade 4 febrile neutropenia, Grade 4 pulmonary embolism, Grade 3 ALT elevation, and Grade

3 peripheral ischemia.[7]

Q5: How should I manage a patient experiencing hypertension during Ombrabulin infusion?

Transient hypertension is a known side effect.[1] Standard clinical protocols for managing acute

hypertension should be followed, including regular blood pressure monitoring during and after

the infusion. Dose adjustment or interruption may be necessary depending on the severity and

duration of the hypertensive event, as Grade 3 hypertension was a dose-limiting toxicity at

higher doses.[1]

Q6: Are there any notable differences in the toxicity profile of Ombrabulin between different

patient populations?

A Phase I study in Japanese patients with advanced solid tumors concluded that the safety and

pharmacokinetic profiles of ombrabulin were comparable to those observed in Caucasian

patients, with a recommended dose of 50 mg/m² in both populations.[2][3]

Dose-Limiting Toxicities Data
Table 1: Dose-Limiting Toxicities of Single-Agent Ombrabulin Hydrochloride
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Clinical Trial
Phase

Patient
Population

Dose
Escalation
Range

Recommended
Phase II Dose
(RP2D)

Dose-Limiting
Toxicities
(DLTs)
Observed

Phase I
Advanced Solid

Malignancies
6 to 60 mg/m² 50 mg/m²

- Grade 3

abdominal pain

at 50 mg/m² -

Grade 3 tumor

pain and Grade 3

hypertension at

60 mg/m²[1]

Phase I

Japanese

patients with

Advanced Solid

Tumors

15.5 to 50 mg/m² 50 mg/m²

- Grade 3

lymphopenia,

Grade 2

hypertension,

and Grade 3

diarrhea at 50

mg/m²[2][3]

Table 2: Dose-Limiting Toxicities of Ombrabulin Hydrochloride in Combination Therapy
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Clinical Trial Phase
Combination
Regimen

Ombrabulin Dose
Range

Dose-Limiting
Toxicities (DLTs)
Observed

Phase I
Ombrabulin +

Docetaxel

11.5 to 42 mg/m² with

75 mg/m² docetaxel;

30 to 35 mg/m² with

100 mg/m² docetaxel

- Grade 3 fatigue -

Grade 3 neutropenic

infection - Grade 3

headache - Grade 4

febrile neutropenia -

Grade 3 thrombosis[4]

[5]

Phase I

Ombrabulin +

Cisplatin/Docetaxel or

Carboplatin/Paclitaxel

15.5 to 35 mg/m²

- Grade 4 febrile

neutropenia - Grade 4

pulmonary embolism -

Grade 3 ALT elevation

- Grade 3 peripheral

ischemia[7]

Phase I

Ombrabulin +

Cisplatin and

Docetaxel (Japanese

patients)

Initial dose level

Hematological and

non-hematological

DLTs leading to study

termination.[6]

Experimental Protocols & Methodologies
Dose Escalation and DLT Assessment in a Phase I Trial
The following workflow outlines a typical dose-escalation and DLT evaluation process for a

novel agent like Ombrabulin, as inferred from the methodologies described in the cited clinical

trials.[1][3][4][7]
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Patient Enrollment & Initial Dosing

DLT Observation Period (Cycle 1)

Dose Escalation Decision

Patient Screening & Consent

Enroll Cohort 1 (n=3-6 patients)

Administer Starting Dose of Ombrabulin

Monitor for Adverse Events for a predefined period (e.g., 21 days)

Grade Toxicities (e.g., using CTCAE)

Evaluate for Dose-Limiting Toxicities

0 of 3 or <1 of 6 patients experience DLT

No/Low DLTs

1 of 3 patients experiences DLT

Intermediate DLTs

≥2 of 3 or ≥2 of 6 patients experience DLT

High DLTs

Escalate to next dose levelExpand Cohort at current dose (enroll 3 more patients)Maximum Tolerated Dose (MTD) Exceeded

Enroll new cohort

Define MTD as the previous dose level

Establish Recommended Phase II Dose (RP2D)

Click to download full resolution via product page

Dose-escalation and DLT evaluation workflow.
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Mechanism of Action: Vascular Disruption
Ombrabulin is a synthetic analogue of combretastatin A4 and functions as a vascular-disrupting

agent (VDA).[8] Its mechanism involves binding to the colchicine site on tubulin within

endothelial cells. This interaction inhibits tubulin polymerization, leading to the disorganization

of the cytoskeleton.[6][8] The ultimate effect is mitotic arrest and apoptosis of endothelial cells,

causing a collapse of the tumor's blood vessels and subsequent tumor necrosis.[8] Preclinical

studies have shown that ombrabulin can induce widespread tumor necrosis within 24 hours of

administration.[2]

Drug Action Cellular Effects in Endothelial Cells Vascular & Tumor Response

Ombrabulin Hydrochloride Binds to Colchicine Site on Tubulin Inhibition of Tubulin Polymerization Cytoskeletal Disorganization Mitotic Arrest Endothelial Cell Apoptosis Tumor Blood Vessel Collapse Tumor Necrosis

Click to download full resolution via product page

Mechanism of action of Ombrabulin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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